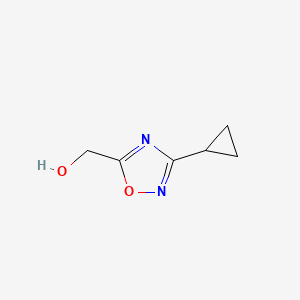
1-(2-Methoxyethyl)pyrrolidin-3-one
Descripción general
Descripción
1-(2-Methoxyethyl)pyrrolidin-3-one, also known as ‘Meprolone’ or ‘MEP’, is a heterocyclic organic compound characterized by a pyrrolidinone ring. It is a compound of interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolidin-3-one type compounds, including 1-(2-Methoxyethyl)pyrrolidin-3-one, can be achieved via reductive amination of carbonyl compounds . This process involves the conversion of a carbonyl group to an amine via an intermediate imine. The imine is reduced to give the new amine .
Molecular Structure Analysis
The molecular formula of 1-(2-Methoxyethyl)pyrrolidin-3-one is C7H13NO2 . It is characterized by a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group .
Aplicaciones Científicas De Investigación
Organic Synthesis: Building Block for Heterocyclic Compounds
1-(2-Methoxyethyl)pyrrolidin-3-one: serves as a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds . Its structure allows for various chemical modifications, making it a valuable precursor in the synthesis of complex molecules.
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound is utilized for the design and development of new drugs. Due to its pyrrolidinone core, it is a key scaffold in pharmacologically active molecules, contributing to a wide range of therapeutic properties .
Biotechnology: Enzyme Inhibition Studies
Researchers employ 1-(2-Methoxyethyl)pyrrolidin-3-one in biotechnological applications, particularly in enzyme inhibition studies. Its ability to interact with biological macromolecules can lead to the discovery of new inhibitors with potential clinical applications .
Material Science: Polymer Research
In material science, this compound finds application in polymer research. It can be used to modify the properties of polymers, enhancing their flexibility, durability, and thermal stability .
Analytical Chemistry: Chromatographic Analysis
1-(2-Methoxyethyl)pyrrolidin-3-one: is also significant in analytical chemistry, where it’s used as a solvent or a standard in chromatographic analysis due to its stable and predictable behavior .
Agrochemistry: Pesticide and Herbicide Formulation
The compound’s structural versatility makes it a candidate for agrochemical formulations. It can be incorporated into pesticides and herbicides, improving their efficacy and specificity .
Neuroscience: Neurotransmitter Mimicry
In neuroscience, 1-(2-Methoxyethyl)pyrrolidin-3-one is explored for its potential to mimic neurotransmitters. This application could lead to new insights into neurological disorders and the development of novel treatments .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, this compound is investigated for its role in pollutant degradation. Its reactivity may be harnessed to break down harmful environmental pollutants into less toxic substances .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-4-8-3-2-7(9)6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZXOUVAQHYLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)pyrrolidin-3-one | |
CAS RN |
1096881-66-1 | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)




![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
